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Compound of Interest

Compound Name: Ningetinib Tosylate

Cat. No.: B560534 Get Quote

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals
Introduction
Ningetinib Tosylate is a potent, orally bioavailable small molecule inhibitor of multiple receptor

tyrosine kinases (RTKs).[1] As the tosylate salt form of ningetinib, it exhibits enhanced solubility

and bioavailability.[2] This compound is under investigation for its therapeutic potential in

various malignancies, including non-small cell lung cancer (NSCLC) and acute myeloid

leukemia (AML).[2][3][4] This technical guide provides a comprehensive overview of Ningetinib
Tosylate, including its chemical properties, mechanism of action, preclinical data, and detailed

experimental protocols.

Chemical Properties and Structure
Ningetinib Tosylate is chemically known as N-(3-fluoro-4-((7-(2-hydroxy-2-

methylpropoxy)quinolin-4-yl)oxy)phenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-

4-carboxamide p-toluenesulfonate.[5]
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Property Value

Molecular Formula C38H37FN4O8S

Molecular Weight 728.8 g/mol [5]

CAS Number 1394820-77-9[5]

Synonyms CT-053-ptsa, CT-053 tosylate[5]

Mechanism of Action
Ningetinib Tosylate functions as a multi-kinase inhibitor, targeting several RTKs implicated in

tumor growth, angiogenesis, and metastasis.[3][5] Its primary targets include c-Met (hepatocyte

growth factor receptor), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Axl, Mer,

and Fms-like tyrosine kinase 3 (FLT3).[3][5]

By competitively binding to the ATP-binding pocket of these kinases, Ningetinib Tosylate
inhibits their phosphorylation and subsequent activation of downstream signaling pathways.[2]

This disruption of signaling cascades leads to the inhibition of cancer cell proliferation, survival,

and invasion.[2][3] Notably, in FLT3-ITD positive AML cells, ningetinib has been shown to inhibit

the phosphorylation of FLT3 and its downstream targets STAT5, AKT, and ERK.[3]
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Mechanism of Action of Ningetinib Tosylate.

Preclinical and Clinical Data
In Vitro Efficacy
Ningetinib Tosylate has demonstrated potent inhibitory activity against its target kinases in

various assays.
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Target/Assay IC50 (nM) Cell Line/Context

c-Met 6.7 Kinase Assay

VEGFR2 1.9 Kinase Assay

Axl <1.0 Kinase Assay

HGF-stimulated HUVEC

proliferation
8.6 Cell-based Assay

VEGF-stimulated

microvascular angiogenesis
6.3 Rat Aortic Rings

FLT3-ITD 1.64 MV4-11 (AML cell line)

FLT3-ITD 3.56 MOLM13 (AML cell line)

Data sourced from MedChemExpress and a 2024 study on AML.[1][3]

In Vivo Efficacy
In a U87MG human glioblastoma xenograft model, oral administration of Ningetinib Tosylate
at 20 mg/kg/day for 21 days resulted in a significant increase in the median survival time and a

32% increase in life-span.[1] Furthermore, in mouse models of AML with FLT3-ITD and FLT3-

ITD-F691L mutations, Ningetinib Tosylate showed superior anti-leukemia activity compared to

the clinically used drugs gilteritinib and quizartinib, significantly prolonging the survival of the

mice.[3]

Clinical Trials
Ningetinib Tosylate is being investigated in a Phase I/II clinical trial for the treatment of non-

small cell lung cancer, liver cancer, and renal cancer.[2] A specific Phase Ib/II study

(NCT03758287) is evaluating Ningetinib Tosylate in combination with gefitinib for patients

with stage IIIB or IV NSCLC with EGFR mutation and T790M negative status who have

progressed after EGFR TKI therapy.[4] Another clinical trial has investigated ningetinib in the

context of acute myeloid leukemia with FLT3 mutations.[6]

Experimental Protocols
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Synthesis of Ningetinib Tosylate
A detailed, publicly available, step-by-step synthesis protocol for Ningetinib Tosylate is not

readily found in the searched literature. However, based on patents for similar multi-kinase

inhibitors like sorafenib tosylate, a general synthetic strategy can be inferred. The synthesis

would likely involve the coupling of a substituted pyrazole-4-carboxamide derivative with a

fluorinated aniline compound bearing the quinolinyl ether side chain. The final step would

involve the formation of the tosylate salt by reacting the free base of ningetinib with p-

toluenesulfonic acid in a suitable solvent.

Substituted
Pyrazole-4-carboxamide

Ningetinib (Free Base)

Coupling Reaction

Fluorinated Aniline with
Quinolinyl Ether Side Chain Ningetinib Tosylate

Salt Formation

p-Toluenesulfonic Acid

Click to download full resolution via product page

General Synthetic Workflow for Ningetinib Tosylate.

Cell Proliferation Assay (AML Cell Lines)
This protocol is based on methodologies used for assessing the anti-proliferative effects of

tyrosine kinase inhibitors on FLT3-ITD positive AML cell lines such as MV4-11 and MOLM13.[3]

Cell Culture: Culture MV4-11 and MOLM13 cells in RPMI-1640 medium supplemented with

10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified

atmosphere with 5% CO2.

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of

culture medium.

Drug Treatment: Prepare serial dilutions of Ningetinib Tosylate in culture medium and add

to the wells. Include a vehicle control (e.g., DMSO).

Incubation: Incubate the plate for 72 hours at 37°C.
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Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according

to the manufacturer's instructions.

Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal

inhibitory concentration (IC50) by plotting the percentage of cell viability against the

logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot for Phospho-Protein Analysis
This protocol is designed to assess the effect of Ningetinib Tosylate on the phosphorylation of

FLT3, STAT5, AKT, and ERK in FLT3-ITD positive AML cells.[3]

Cell Treatment: Seed MV4-11 or MOLM13 cells in 6-well plates and treat with varying

concentrations of Ningetinib Tosylate for a specified time (e.g., 2-6 hours).

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-

polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-

buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with primary antibodies against

phospho-FLT3, FLT3, phospho-STAT5, STAT5, phospho-AKT, AKT, phospho-ERK, and ERK

overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a

horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room

temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

detection system.
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Mouse Xenograft Model for AML
This protocol outlines the establishment of a mouse xenograft model to evaluate the in vivo

efficacy of Ningetinib Tosylate against AML.[3]

Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

Cell Implantation: Inject FLT3-ITD positive AML cells (e.g., MOLM13) intravenously into the

mice.

Tumor Establishment: Monitor the mice for signs of leukemia engraftment.

Drug Administration: Once the tumor is established, randomize the mice into treatment and

control groups. Administer Ningetinib Tosylate orally at a predetermined dose and

schedule. The control group receives the vehicle.

Monitoring: Monitor tumor burden through methods such as bioluminescence imaging (if

using luciferase-expressing cells) or flow cytometry analysis of peripheral blood for human

CD45+ cells. Also, monitor the body weight and overall health of the mice.

Efficacy Assessment: The primary endpoint is typically overall survival. The survival data can

be analyzed using Kaplan-Meier curves and log-rank tests.

Conclusion
Ningetinib Tosylate is a promising multi-kinase inhibitor with potent activity against key drivers

of cancer cell proliferation, survival, and angiogenesis. Its efficacy in preclinical models of AML,

particularly in overcoming resistance to existing therapies, highlights its potential as a valuable

therapeutic agent. Further clinical investigation is warranted to fully elucidate its safety and

efficacy profile in various cancer types. This guide provides a foundational resource for

researchers and drug development professionals working with or interested in Ningetinib
Tosylate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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